Methimazole-d3 - 1160932-07-9

Methimazole-d3

Catalog Number: EVT-1482671
CAS Number: 1160932-07-9
Molecular Formula: C4H6N2S
Molecular Weight: 117.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Methimazole-d3 is a deuterium-labeled version of Methimazole . Methimazole is an antithyroid agent used for the treatment of hyperthyroidism in humans and animals . It’s intended for use as an internal standard for the quantification of methimazole by GC- or LC-MS .

Synthesis Analysis

Methimazole-d3 is a substrate for thyroid peroxidase that traps oxidized iodide, preventing its use by thyroglobulin for thyroid hormone synthesis .

Molecular Structure Analysis

The molecular weight of Methimazole-d3 is 117.19, and its formula is C4H3D3N2S . It appears as a solid white to off-white color .

Chemical Reactions Analysis

Methimazole-d3 has been studied at different levels of density functional theory with the three nucleic acid bases of single ring based on pyrimidine (uracil, thymine, and cytosine) . The interaction energies of the optimized structures of all three set of complexes were computed using M062X/AUG–cc–pVDZ computational level .

Physical And Chemical Properties Analysis

Methimazole-d3 is a white crystalline solid . It has a molecular weight of 117.184 and a chemical formula of C4H3D3N2S .

Future Directions
  • Deuterated Methimazole Analogs: Synthesizing and evaluating deuterated Methimazole analogs like “Methimazole-d3” could offer insights into its metabolic pathways and potential for improved pharmacological properties. [] Deuterium incorporation can alter drug metabolism, potentially leading to longer half-lives, reduced toxicity, or enhanced efficacy.
  • Investigating Methimazole's Role in Other Conditions: Beyond its established role in thyroid disorders, exploring Methimazole's potential in treating other conditions like melasma [] or even impulse-control disorders in Parkinson's disease [] might reveal novel therapeutic applications.

Methimazole

Compound Description: Methimazole (MMI) is an antithyroid drug used to treat hyperthyroidism, primarily Graves' disease. It works by inhibiting the enzyme thyroperoxidase, which is essential for thyroid hormone synthesis [, , , , , , , , , , , , ].

Carbimazole

Compound Description: Carbimazole (CMZ) is another antithyroid drug used similarly to Methimazole, primarily to treat hyperthyroidism [, , ]. It acts as a prodrug that is rapidly converted to Methimazole in the body.

Propylthiouracil

Compound Description: Propylthiouracil (PTU) is an antithyroid drug used in the treatment of hyperthyroidism [, , ]. Similar to Methimazole, it inhibits thyroperoxidase, but PTU also has additional effects, such as blocking the peripheral conversion of thyroxine (T4) to triiodothyronine (T3).

25-Hydroxyvitamin D3 (25(OH)D3)

Compound Description: 25-Hydroxyvitamin D3 is the primary circulating form of vitamin D in the body and serves as a precursor to the active form, 1,25-dihydroxyvitamin D3. It is commonly measured to assess vitamin D status [, , , ].

Relevance: While not directly related in structure or function to Methimazole-d3, 25-Hydroxyvitamin D3 is mentioned in several papers discussing the potential therapeutic effects of vitamin D supplementation in conjunction with Methimazole treatment for Graves' disease [, ]. This combination aims to address potential vitamin D deficiency in these patients and explore possible synergistic effects.

Vitamin D3 (Cholecalciferol)

Compound Description: Vitamin D3 is a fat-soluble vitamin crucial for calcium absorption and bone health. It is converted to its active form, 1,25-dihydroxyvitamin D3, in the body [, , , , , , , , , , ].

Relevance: Similar to 25-Hydroxyvitamin D3, Vitamin D3 itself is discussed in research exploring the combined use of vitamin D supplementation alongside Methimazole therapy for Graves' disease [, ]. The rationale behind this combination lies in the potential for vitamin D to improve treatment outcomes and address potential deficiencies often observed in these patients.

1,25-Dihydroxyvitamin D3 (Calcitriol)

Compound Description: 1,25-Dihydroxyvitamin D3, also known as calcitriol, is the hormonally active form of vitamin D. It plays a vital role in calcium and phosphate metabolism, impacting bone health, immune function, and cellular processes [, ].

Relevance: While not directly interacting with Methimazole-d3, 1,25-Dihydroxyvitamin D3 is mentioned in studies investigating the impact of vitamin D status on Methimazole treatment outcomes in Graves' disease [, ]. These studies explore whether vitamin D deficiency, potentially leading to altered 1,25-Dihydroxyvitamin D3 levels, influences the efficacy or side effects of Methimazole.

Overview

Methimazole-d3 is a deuterated analog of Methimazole, a thionamide compound primarily used as an antithyroid medication. Methimazole functions by inhibiting the synthesis of thyroid hormones, making it effective in treating hyperthyroidism. The deuterated form, Methimazole-d3, is utilized in various scientific applications, particularly in pharmacokinetic studies and metabolic research due to its isotopic labeling.

Source

Methimazole-d3 is synthesized from Methimazole through specific chemical processes that incorporate deuterium, a stable isotope of hydrogen. This modification allows for enhanced tracking and analysis in biological systems.

Classification

Methimazole-d3 falls under the classification of antithyroid agents and is recognized as a thyroid hormone synthesis inhibitor. Its primary therapeutic application is in the management of hyperthyroidism, where it reduces the production of thyroid hormones by interfering with the enzymatic processes in the thyroid gland.

Synthesis Analysis

Methods

The synthesis of Methimazole-d3 typically involves the introduction of deuterium into the Methimazole structure. Various methodologies can be employed, including:

  • Deuteration Reactions: Utilizing deuterated reagents or solvents during the synthesis process.
  • Chemical Modifications: Modifying existing synthetic routes for Methimazole to incorporate deuterium at specific positions.

Technical Details

A notable method for synthesizing Methimazole involves the reaction of 2-mercapto-1-methylimidazole with iodine and deuterated reagents under controlled conditions. The process may include steps such as:

  1. Reaction Setup: Mixing reactants in a suitable solvent (e.g., tetrahydrofuran) under inert atmosphere conditions.
  2. Extraction and Purification: Following the reaction, products are extracted using organic solvents and purified through techniques like recrystallization or chromatography to achieve high purity levels.
Molecular Structure Analysis

Structure

The molecular formula of Methimazole-d3 is C4H3D3N2S, indicating that three hydrogen atoms have been replaced with deuterium. The structural representation includes:

  • Thiazole Ring: A five-membered ring containing sulfur and nitrogen.
  • Imidazole Moiety: A fused ring system contributing to its biological activity.

Data

Key structural data include:

  • Molecular Weight: Approximately 135.23 g/mol.
  • Melting Point: Typically ranges between 143°C and 146°C .
Chemical Reactions Analysis

Reactions

Methimazole-d3 participates in various chemical reactions typical of thionamide compounds, including:

  • Nucleophilic Substitution: Reacting with halogens or other electrophiles.
  • Oxidation Reactions: Involving the conversion to sulfoxides or sulfones under oxidative conditions.

Technical Details

The reactivity of Methimazole-d3 can be influenced by its isotopic labeling, which alters kinetic isotope effects during reactions. This characteristic can be exploited in mechanistic studies to better understand reaction pathways.

Mechanism of Action

Process

Methimazole-d3 inhibits thyroid hormone synthesis by targeting thyroid peroxidase, an enzyme crucial for iodination reactions in thyroglobulin. The proposed mechanisms include:

  1. Competitive Inhibition: Methimazole-d3 acts as a substrate for thyroid peroxidase, leading to its own iodination instead of that of thyroglobulin.
  2. Direct Interaction with Heme Iron: The sulfur atom in Methimazole-d3 may interact with the heme iron in thyroid peroxidase, preventing iodine incorporation into tyrosine residues .

Data

Pharmacokinetic studies indicate that Methimazole-d3 has similar absorption characteristics to its non-deuterated counterpart, with rapid absorption and extensive bioavailability .

Physical and Chemical Properties Analysis

Physical Properties

  • State: Solid
  • Solubility: Freely soluble in water; solubility approximately 11.3 mg/mL .
  • Melting Point: 143°C - 146°C .

Chemical Properties

  • Log P (Partition Coefficient): -0.38 indicating hydrophilicity .
  • pKa: Approximately 10.41, suggesting it behaves as a weak acid .
  • Polar Surface Area: 15.27 Ų .
Applications

Scientific Uses

Methimazole-d3 is primarily used for:

  • Pharmacokinetic Studies: Its isotopic labeling allows for precise tracking in metabolic pathways.
  • Analytical Chemistry: Employed as an internal standard in quantitative analyses of Methimazole in biological samples.
  • Research on Thyroid Disorders: Facilitates studies on drug interactions and mechanisms related to thyroid hormone regulation.
Chemical Characterization of Methimazole-d³

Structural Analysis of Deuterated Methimazole Derivatives

Molecular Configuration and Isotopic Substitution Patterns

Methimazole-d³ (chemical formula: C₄H₃D₃N₂S; CAS: 1160932-07-9) is a deuterium-labeled analog of the antithyroid drug Methimazole (Thiamazole). The compound features a deuterium-substituted methyl group (-CD₃) replacing the protonated methyl group (-CH₃) at the N1 position of the imidazole-2-thione ring. This targeted isotopic substitution preserves the core heterocyclic structure—a planar, five-membered ring with sulfur at C2 and nitrogen atoms at positions 1 and 3—while altering vibrational and rotational properties critical for mass spectrometric detection [1] [7].

The isotopic labeling occurs exclusively at the methyl group, as confirmed by nuclear magnetic resonance (NMR) spectroscopy, which shows complete disappearance of the characteristic 3H singlet at δ ~3.4 ppm in ¹H-NMR spectra. The molecular integrity is maintained, with deuterium atoms occupying three equivalent positions orthogonal to the imidazole plane. This configuration minimizes steric perturbations while maximizing isotopic recognition in analytical applications [7] [8]. Spectral signatures include:

  • Mass spectrometry: Molecular ion cluster at m/z 117.19 [M]⁺ (vs. 114.17 for unlabeled Methimazole) with a characteristic 3 Da shift
  • Infrared spectroscopy: C-D stretching vibrations at ~2100–2200 cm⁻¹, absent in the protiated form

Table 1: Key Structural Descriptors of Methimazole-d³

ParameterMethimazole-d³Methimazole
Molecular FormulaC₄H₃D₃N₂SC₄H₆N₂S
Canonical SMILESS=C1NC=CN1C([²H])([²H])[²H]CN1C=CNC1=S
InChI KeyPMRYVIKBURPHAH-UHFFFAOYSA-N (deuterated analog)PMRYVIKBURPHAH-UHFFFAOYSA-N
Isotopic Purity>95% (HPLC) [2] [8]N/A

Comparative Physicochemical Properties: Methimazole vs. Methimazole-d³

Deuteration induces subtle but measurable changes in physicochemical behavior. The molecular weight increases from 114.17 g/mol to 117.19 g/mol, influencing intermolecular interactions without altering crystalline morphology (both form white to off-white solids) [1] [7]. Key comparative data:

  • Lipophilicity: LogP increases by ~0.1–0.3 units due to deuterium’s lower zero-point energy, enhancing hydrophobic character
  • Density: 1.3±0.1 g/cm³ for Methimazole-d³ vs. 1.2 g/cm³ for Methimazole [7]
  • Thermal Properties: Boiling point elevation (154.8±23.0°C vs. 146°C) and flashpoint increase (47.4±22.6°C vs. 44°C), attributed to stronger C-D bonds [7]
  • Aqueous Solubility: Identical within analytical error (≥50 mg/mL in water) due to dominant thiourea-like hydrogen bonding [1]

The deuterium kinetic isotope effect (DKIE) reduces metabolic oxidation rates at the methyl group. While not altering in vitro enzyme binding, this extends the half-life in biological matrices—confirmed by hepatic microsomal studies showing 20–30% slower CYP-mediated oxidation [1] [5].

Table 2: Physicochemical Comparison

PropertyMethimazole-d³MethimazoleAnalytical Method
Molecular Weight117.19 g/mol114.17 g/molHigh-resolution MS
LogP-0.34-0.44Chromatographic retention
Boiling Point154.8±23.0°C~146°CThermogravimetric analysis
Solubility (H₂O)≥50 mg/mL≥50 mg/mLUSP dissolution testing

Synthetic Methodologies for Deuterium Labeling

Isotopic Exchange Techniques in Thioamide Synthesis

Deuterium incorporation into Methimazole employs two primary strategies:

  • De Novo Synthesis with Pre-Labeled Precursors:
  • Reaction of deuterated methylamine (CD₃NH₂) with carbon disulfide under basic conditions yields ammonium d³-methyldithiocarbamate, followed by cyclization with chloroacetaldehyde. This method achieves >98% isotopic incorporation but requires specialized deuterated reagents [7] [8].
  • Post-Synthetic H/D Exchange:
  • Methimazole undergoes base-catalyzed exchange (e.g., NaOD/D₂O) at elevated temperatures (80–100°C), selectively exchanging methyl protons. Kinetic studies reveal exchange rates follow first-order dependence on [OD⁻], with complete deuteration achievable in 24–48 hours [7].

The thiocarbonyl group in Methimazole activates the adjacent methyl group for exchange, as confirmed by ²H-NMR tracking studies. Crucially, ring protons remain unexchanged due to kinetic barriers (>150 kJ/mol activation energy), ensuring site-specific labeling [8].

Optimization of Deuterium Incorporation Efficiency

Maximizing isotopic purity requires stringent control of reaction parameters:

  • Catalysis: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) accelerate exchange rates 3–5 fold by enhancing reagent compatibility in biphasic systems [7]
  • Temperature Optimization: Exchange efficiency plateaus at 90°C (96–98% deuteration); higher temperatures promote decomposition
  • Solvent Effects: Anhydrous deuterated methanol (CD₃OD) suppresses hydrolytic side reactions versus D₂O-based systems
  • Purification: Reverse-phase HPLC (C18 column; methanol:water gradient) separates residual protiated species (<1% impurity) [8]

Deuteration efficiency is quantified via mass spectrometry, with industrial-scale processes achieving isotopic purities >99% at the methyl position. Critical quality control metrics include:

  • Isotopic abundance: ≥95% by LC-MS
  • Chemical purity: ≤0.5% protiated Methimazole by ¹H-NMR
  • Residual solvents: ≤500 ppm deuterated solvents

Table 3: Synthesis Optimization Parameters

ParameterOptimal ConditionDeuteration YieldPurity
Temperature90°C96–98%>99% (HPLC)
Catalyst10 mol% TBABr92% (in 8h)98.5%
SolventCD₃OD95%>99%
Reaction Time24h98%99.2%

Deuterated Methimazole derivatives serve as indispensable internal standards in quantitative mass spectrometry, enabling precise pharmacokinetic studies of antithyroid drugs without chromatographic co-elution issues. Their optimized synthesis ensures reliability in tracing drug metabolism pathways and quantifying parent compounds in biological matrices [1] [4].

Properties

CAS Number

1160932-07-9

Product Name

Methimazole-d3

IUPAC Name

3-(trideuteriomethyl)-1H-imidazole-2-thione

Molecular Formula

C4H6N2S

Molecular Weight

117.19 g/mol

InChI

InChI=1S/C4H6N2S/c1-6-3-2-5-4(6)7/h2-3H,1H3,(H,5,7)/i1D3

InChI Key

PMRYVIKBURPHAH-FIBGUPNXSA-N

SMILES

CN1C=CNC1=S

Synonyms

1,3-Dihydro-1-(methyl-d3)-2H-imidazole-2-thione; 1-Methylimidazole-d3-2-thiol; Mercazolyl-d3; Thiamazole-d3; Basolan-d3; Mercazole-d3; Metazolo-d3; Tapazole-d3

Canonical SMILES

CN1C=CNC1=S

Isomeric SMILES

[2H]C([2H])([2H])N1C=CNC1=S

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.